molecular formula C16H12N4O5 B3830016 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B3830016
M. Wt: 340.29 g/mol
InChI Key: UHLDAQBFRZVHJW-UHFFFAOYSA-N
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Description

2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MNIB, is a synthetic compound that has been studied for its potential applications in various scientific research fields. MNIB has been found to exhibit promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research. In

Mechanism of Action

2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit its cytotoxic activity through the induction of apoptosis, or programmed cell death, in cancer cells. (4) 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to inhibit the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation. (3)
Biochemical and Physiological Effects
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. (2) 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. (3) 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent. (5)

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that it exhibits cytotoxic activity against various cancer cell lines, which makes it a promising candidate for cancer treatment. Another advantage is that it exhibits low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent. However, one limitation of 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are unknown.

Future Directions

There are several potential future directions for research on 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One direction is to further explore its potential as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be modified to improve its pharmacokinetic and pharmacodynamic properties, which could increase its efficacy and reduce its toxicity. Finally, 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic compound that has been studied for its potential applications in various scientific research fields. 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research. 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has the potential to be a valuable therapeutic agent for cancer and Alzheimer's disease, but further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. (2) 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease. 2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. (3)

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-25-13-5-3-2-4-10(13)15(21)19-18-14-11-8-9(20(23)24)6-7-12(11)17-16(14)22/h2-8,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLDAQBFRZVHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 3
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 4
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 5
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Reactant of Route 6
2-methoxy-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

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